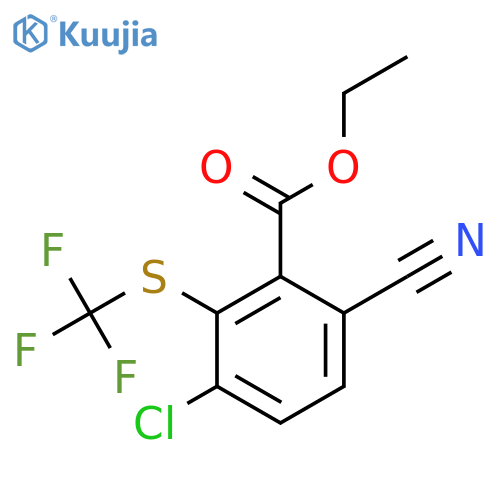Cas no 1804874-90-5 (Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate)

1804874-90-5 structure
商品名:Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate
CAS番号:1804874-90-5
MF:C11H7ClF3NO2S
メガワット:309.691991090775
CID:4796199
Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate
-
- インチ: 1S/C11H7ClF3NO2S/c1-2-18-10(17)8-6(5-16)3-4-7(12)9(8)19-11(13,14)15/h3-4H,2H2,1H3
- InChIKey: NZWWXZIRZPWGLJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C#N)C(C(=O)OCC)=C1SC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 382
- トポロジー分子極性表面積: 75.4
- 疎水性パラメータ計算基準値(XlogP): 4.2
Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015017971-1g |
Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate |
1804874-90-5 | 97% | 1g |
1,519.80 USD | 2021-05-31 |
Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate 関連文献
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
1804874-90-5 (Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate) 関連製品
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量